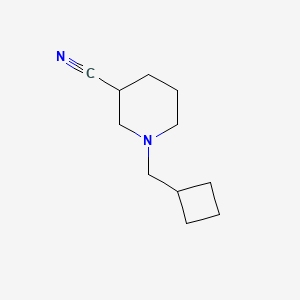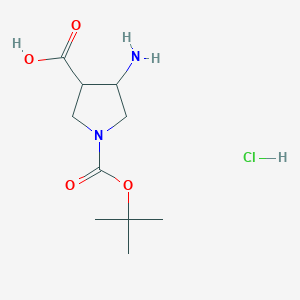
trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl: is a chemical compound with the molecular formula C10H18N2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often require the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and deprotection steps but utilizes industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides as reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other nitrogen-containing compounds .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein folding. Its unique structure allows it to act as a mimic for certain biological molecules .
Medicine: In medicinal chemistry, trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mecanismo De Acción
The mechanism of action of trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The amino and carboxylic acid groups allow for hydrogen bonding and ionic interactions, which are crucial for its biological activity .
Comparación Con Compuestos Similares
- trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid
- trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid methyl ester
- trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid ethyl ester
Uniqueness: trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in pharmaceutical formulations .
Propiedades
Fórmula molecular |
C10H19ClN2O4 |
|---|---|
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H18N2O4.ClH/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12;/h6-7H,4-5,11H2,1-3H3,(H,13,14);1H |
Clave InChI |
OSFJCLSARQXMCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)
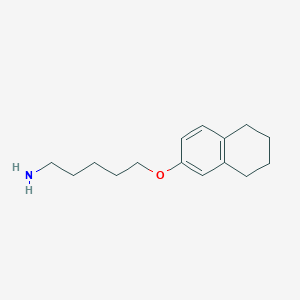

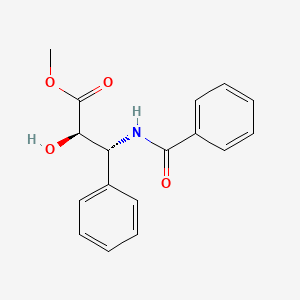
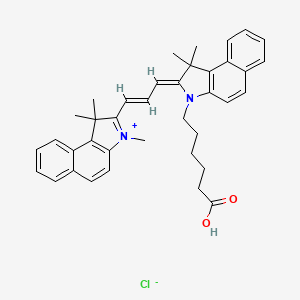
![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)
![4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-](/img/structure/B12066559.png)
![Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-](/img/structure/B12066568.png)
![2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)

![6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12066585.png)

